molecular formula C20H24O3 B15170616 4-(Benzyloxy)-3-(hexyloxy)benzaldehyde CAS No. 650606-30-7

4-(Benzyloxy)-3-(hexyloxy)benzaldehyde

Cat. No.: B15170616
CAS No.: 650606-30-7
M. Wt: 312.4 g/mol
InChI Key: HHMBHWNBPSYYBV-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-(hexyloxy)benzaldehyde is an organic compound with the molecular formula C20H24O3 It is a derivative of benzaldehyde, featuring both benzyloxy and hexyloxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-(hexyloxy)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde, benzyl bromide, and hexyl bromide.

    Etherification: The first step involves the etherification of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Alkylation: The next step is the alkylation of 4-(benzyloxy)benzaldehyde with hexyl bromide in the presence of a strong base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-(hexyloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy and hexyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 4-(Benzyloxy)-3-(hexyloxy)benzoic acid.

    Reduction: 4-(Benzyloxy)-3-(hexyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-3-(hexyloxy)benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structural properties make it useful in the development of new materials with specific characteristics.

    Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities and other biological processes.

    Pharmaceutical Research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-(hexyloxy)benzaldehyde depends on the specific context in which it is used. In general, the compound can interact with biological molecules through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzaldehyde: Lacks the hexyloxy group, making it less hydrophobic.

    4-(Hexyloxy)benzaldehyde: Lacks the benzyloxy group, making it less aromatic.

    4-Hydroxybenzaldehyde: Lacks both the benzyloxy and hexyloxy groups, making it more polar.

Uniqueness

4-(Benzyloxy)-3-(hexyloxy)benzaldehyde is unique due to the presence of both benzyloxy and hexyloxy groups, which impart distinct hydrophobic and aromatic properties. This combination of functional groups makes it a versatile compound for various applications in organic synthesis, material science, and biological research.

Properties

CAS No.

650606-30-7

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

3-hexoxy-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C20H24O3/c1-2-3-4-8-13-22-20-14-18(15-21)11-12-19(20)23-16-17-9-6-5-7-10-17/h5-7,9-12,14-15H,2-4,8,13,16H2,1H3

InChI Key

HHMBHWNBPSYYBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2

Origin of Product

United States

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